2,6-Dichloro-4-methylaniline

説明

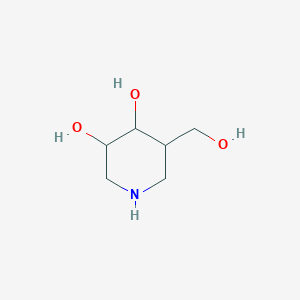

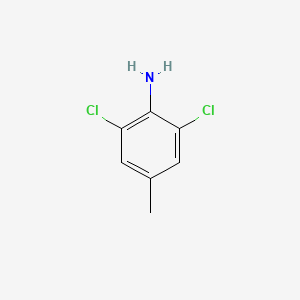

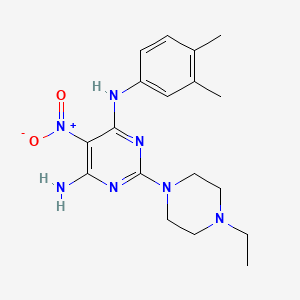

2,6-Dichloro-4-methylaniline is a colorless or white solid . It is a derivative of aniline and has two chlorine atoms and one methyl group attached to the benzene ring .

Synthesis Analysis

The synthesis of 2,6-Dichloro-4-methylaniline involves several steps . The process starts with 3-methylaniline, which is first N-acetylated with acetic anhydride. This is then treated with chlorosulphonic acid and ammonia, yielding the 2-methyl-4-(N-acetyl)-benzenesulfonic amide. This compound is then deacetylated, chlorinated, and hydrolyzed to produce 2,6-dichloro-3-methylaniline .Molecular Structure Analysis

The molecular formula of 2,6-Dichloro-4-methylaniline is C7H7Cl2N . The molecular weight is 176.04 g/mol . The InChI code is 1S/C7H7Cl2N/c1-4-2-5(8)7(10)6(9)3-4/h2-3H,10H2,1H3 . The InChI key is HMUDNHJDRNNRIE-UHFFFAOYSA-N .Chemical Reactions Analysis

In the presence of weak bases, anilines and secondary aliphatic amines selectively displace the chloride group . Deprotonated anilines and their carbonyl derivatives displace the sulfone group .Physical And Chemical Properties Analysis

2,6-Dichloro-4-methylaniline is a solid at room temperature . It has a molecular weight of 176.04 g/mol . The compound has a topological polar surface area of 26 Ų . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 . The rotatable bond count is 0 .科学的研究の応用

Chemical Synthesis

This compound can be used as a starting material or intermediate in the synthesis of other chemicals. The exact products and methods would depend on the specific reactions involved .

Dye Production

It can be used in the production of dyes . The specific types of dyes and the methods of production would depend on the other chemicals involved and the desired properties of the dyes.

Pharmaceutical Intermediates

It can also be used to produce pharmaceutical intermediates . These are compounds that are used in the production of pharmaceutical drugs. The specific drugs and methods of production would depend on the other chemicals involved and the desired properties of the drugs.

Research

As a chemical reagent, it can be used in various types of chemical research. This could include studies of its properties, reactions with other chemicals, or its effects in biological systems .

Material Science

In material science, it could potentially be used in the development of new materials or in the study of existing ones .

Environmental Science

In environmental science, it could be used in studies of chemical behavior in the environment, such as degradation processes, transport, and effects on organisms .

Pesticide Synthesis

It could be used as an intermediate in the synthesis of certain pesticides . The specific types of pesticides and the methods of production would depend on the other chemicals involved and the desired properties of the pesticides.

Polymer Production

This compound could potentially be used in the production of certain polymers . The specific types of polymers and the methods of production would depend on the other chemicals involved and the desired properties of the polymers.

Chemical Research

It could be used in various types of chemical research, including studies of its properties, reactions with other chemicals, or its effects in biological systems .

Chemical Education

It could be used in educational settings for teaching about chemical reactions, synthesis, and other chemical processes .

Industrial Processes

It could be used in various industrial processes as a reagent or intermediate .

Safety And Hazards

The compound is labeled with the GHS07 pictogram . The hazard statement is H302, indicating that it is harmful if swallowed . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Relevant Papers Several papers have been published on 2,6-Dichloro-4-methylaniline. One paper discusses the rapid and reliable triple-emissive detection of 2,6-dichloro-4-nitroaniline as a pesticide based on a high-nuclear Cd (ii)–Sm (iii) nanocluster . Another paper investigates the synthesis process of 2,6-dichloro-3-methylaniline .

特性

IUPAC Name |

2,6-dichloro-4-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Cl2N/c1-4-2-5(8)7(10)6(9)3-4/h2-3H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMUDNHJDRNNRIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)Cl)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90205007 | |

| Record name | 2,6-Dichloro-4-toluidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90205007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Dichloro-4-methylaniline | |

CAS RN |

56461-98-4 | |

| Record name | 2,6-Dichloro-4-toluidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056461984 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Dichloro-4-toluidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90205007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-Chlorophenyl)-5-[1-[(2-methylpropan-2-yl)oxy-oxomethyl]-4-piperidinyl]-4-pyrazolecarboxylic acid](/img/structure/B1231924.png)

![1-[[5-Bromo-1-[cyclopropyl(oxo)methyl]-2,3-dihydroindol-7-yl]sulfonyl]-4-piperidinecarboxylic acid ethyl ester](/img/structure/B1231925.png)

![N-cycloheptyl-3-(5,7-dioxo-6-pyrrolo[3,4-b]pyridinyl)propanamide](/img/structure/B1231926.png)

![5-(1-Ethyl-3-methyl-4-pyrazolyl)-7-(trifluoromethyl)-2-pyrazolo[1,5-a]pyrimidinecarboxylic acid](/img/structure/B1231927.png)

![4-[[[2-(4-Methoxyphenyl)-3-thiazolidinyl]-sulfanylidenemethyl]amino]benzoic acid ethyl ester](/img/structure/B1231941.png)

![2-(4-Morpholinyl)-5-(1-piperidinylsulfonyl)benzoic acid [2-[2-(4-fluorophenyl)ethylamino]-2-oxoethyl] ester](/img/structure/B1231943.png)

![N-[4-methyl-3-(1-piperidinylsulfonyl)phenyl]-4-oxo-1-benzopyran-2-carboxamide](/img/structure/B1231945.png)